4-Fluorophenyl 4-amino-2-hydroxybenzoate
Description
Significance of Benzoate (B1203000) Ester Derivatives in Pharmaceutical Research
Benzoic acid and its derivatives are a foundational class of compounds with extensive applications in the pharmaceutical industry. nbinno.comresearchgate.net The formation of a benzoate ester is a common and versatile strategy employed by medicinal chemists to modify the properties of a parent molecule. Esters are frequently used as prodrugs to enhance the biological activity of compounds that may have poor absorption or difficulty crossing cellular membranes. nih.gov This approach involves converting a carboxylic acid group into an ester, which can mask the polarity of the acid, thereby increasing lipophilicity and facilitating easier passage through lipid-rich biological membranes. nih.gov
Once absorbed into the body, these ester linkages can be hydrolyzed by ubiquitous esterase enzymes, releasing the active carboxylic acid-containing drug at the desired site of action. nih.gov This prodrug strategy is a well-established method for improving the oral bioavailability of many therapeutic agents. Furthermore, the synthesis of benzoate ester derivatives allows for the exploration of structure-activity relationships (SAR), where different alcohol moieties can be attached to modulate potency, selectivity, and duration of action. Research has demonstrated that ester derivatives of various bioactive acids, including those with antimicrobial, anti-inflammatory, and anticancer properties, can lead to compounds with improved therapeutic profiles. nih.govnih.govresearchgate.net
The Strategic Role of Fluorine Atom Incorporation in Bioactive Molecules
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all commercialized pharmaceuticals containing at least one fluorine atom. wikipedia.orgcosmosmagazine.com The strategic substitution of a hydrogen atom with fluorine can profoundly and often beneficially alter a molecule's physicochemical and pharmacological properties. chimia.ch
One of the primary reasons for fluorination is to enhance metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and stable, making it resistant to cleavage by metabolic enzymes. wikipedia.org When placed at a site on the molecule that is susceptible to oxidative metabolism, a fluorine atom can act as a "metabolic shield," blocking the unwanted transformation and thereby prolonging the drug's half-life and duration of effect. nih.gov
Fluorine also significantly impacts lipophilicity. The substitution of hydrogen with fluorine increases a molecule's ability to dissolve in fats, which can enhance its absorption and distribution by improving its capacity to penetrate cell membranes. wikipedia.orgnih.gov Furthermore, the high electronegativity of fluorine can alter the electronic environment of the molecule, which may lead to stronger binding interactions with target proteins and, consequently, increased potency and efficacy. chimia.ch The unique properties conferred by fluorine make it a valuable tool for fine-tuning the characteristics of a lead compound during the drug optimization process. nih.gov
Table 1: Effects of Fluorine Incorporation in Bioactive Molecules
| Property | Effect of Fluorine Substitution | Rationale |
|---|---|---|
| Metabolic Stability | Increased | The high strength of the Carbon-Fluorine bond makes it resistant to enzymatic cleavage, blocking metabolic oxidation. wikipedia.orgnih.gov |
| Lipophilicity | Increased | The C-F bond is more hydrophobic than the C-H bond, which can improve cell membrane penetration and bioavailability. wikipedia.org |
| Binding Affinity | Often Enhanced | Fluorine's high electronegativity can alter the molecule's electronic properties, leading to more favorable interactions with target receptors. chimia.ch |
| pKa Modification | Altered | The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting ionization state. |
Overview of the 4-Amino-2-hydroxybenzoic Acid Scaffold in Drug Discovery
The 4-amino-2-hydroxybenzoic acid scaffold, also known as 4-aminosalicylic acid (4-ASA) or para-aminosalicylic acid (PAS), is a well-known structure in medicinal chemistry. bldpharm.commatrix-fine-chemicals.comnih.gov Historically, PAS was one of the first effective drugs used in the combination therapy for tuberculosis, where it acts by inhibiting folate synthesis in Mycobacterium tuberculosis. nih.gov The established biological activity of this scaffold has made it an attractive starting point for the development of new therapeutic agents. researchgate.net
Researchers have synthesized numerous ester and amide derivatives of PAS to create novel compounds with a wide range of biological activities, including antimicrobial and antioxidant properties. researchgate.netijlpr.comresearchgate.net This process of derivatization, sometimes referred to as drug repurposing, is an efficient strategy to accelerate the discovery of new chemical entities with potentially improved efficacy or different therapeutic applications. ijlpr.com
Interestingly, the isomeric form of this scaffold, 5-aminosalicylic acid (5-ASA or Mesalazine), is a cornerstone in the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease. sciencetechindonesia.comwikipedia.org Mesalazine and its derivatives, like sulfasalazine (B1682708) and olsalazine, are designed to deliver the active 5-ASA moiety directly to the colon to exert a local anti-inflammatory effect. wikipedia.orgnih.gov The extensive clinical use and research surrounding aminosalicylic acids highlight the therapeutic importance of this chemical scaffold in addressing both infectious and inflammatory diseases. springer.comdrugbank.com The structural framework of 4-amino-2-hydroxybenzoic acid thus provides a validated foundation for designing new bioactive molecules like 4-Fluorophenyl 4-amino-2-hydroxybenzoate (B10774363).
Structure
3D Structure
Properties
CAS No. |
56356-27-5 |
|---|---|
Molecular Formula |
C13H10FNO3 |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
(4-fluorophenyl) 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C13H10FNO3/c14-8-1-4-10(5-2-8)18-13(17)11-6-3-9(15)7-12(11)16/h1-7,16H,15H2 |
InChI Key |
POZFKOMOVKSDHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)N)O)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Fluorophenyl 4 Amino 2 Hydroxybenzoate and Analogues
Regioselective Esterification Approaches for Benzoate (B1203000) Derivative Formation
The formation of the ester bond between the 4-amino-2-hydroxybenzoic acid core and 4-fluorophenol (B42351) is a critical step in the synthesis of the target molecule. Achieving high regioselectivity and yield requires careful selection of synthetic protocols, whether through chemical or enzymatic means.
Conventional chemical esterification of hydroxybenzoic acids often involves reaction with an alcohol or phenol (B47542) in the presence of an acid catalyst. However, the presence of multiple reactive functional groups (amine and hydroxyl) on the 4-amino-2-hydroxybenzoic acid core necessitates carefully controlled conditions to ensure selective esterification at the carboxyl group.
One effective method for the esterification of hydroxybenzoic acids involves reacting the acid with a halogenated derivative in an essentially homogeneous liquid phase in the presence of a nonquaternizable tertiary amine. google.com This approach avoids harsh acidic conditions that could lead to side reactions. The molar ratio between the carboxylic acid's functions and the halogen atoms of the derivative is typically maintained around 1.0:1 to 2.0:1 for optimal results. google.com
Another strategy involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride. This highly reactive intermediate can then react with 4-fluorophenol to form the desired ester. This method is common in the synthesis of various benzoate derivatives and conjugates. For example, in the synthesis of phenazine-1-carboxylic acid conjugates, hydroxybenzoate esters were successfully formed through a simple esterification reaction, highlighting the versatility of this approach. nih.gov
Table 1: Chemical Esterification Conditions for Benzoate Derivatives
| Reaction Type | Reagents & Conditions | Typical Application | Reference |
|---|---|---|---|
| Amine-Mediated Esterification | Hydroxybenzoic acid, Halogenated derivative, Nonquaternizable tertiary amine, Homogeneous liquid phase | Esterification of salicylic (B10762653) and parahydroxybenzoic acids | google.com |
| Acyl Chloride Method | Carboxylic acid converted to acyl chloride, followed by reaction with phenol/alcohol | Synthesis of various ester conjugates | nih.gov |
| Direct Esterification | Eugenol, Salicylic acid/Amino salicylic acid | Synthesis of Eugenyl benzoate derivatives | nih.gov |
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases are commonly employed for esterification reactions due to their stability in organic solvents and high catalytic activity. The enzyme-catalyzed synthesis of benzoate esters, such as methyl benzoate and benzyl (B1604629) benzoate, has been successfully demonstrated, providing a template for the synthesis of more complex derivatives. nih.govresearchgate.net
For instance, Candida rugosa lipase (B570770) has been used for the direct esterification of benzoic acid in a heterogeneous medium, yielding good results. nih.gov The reaction kinetics are influenced by several factors, including the concentration of substrates, water content, and the choice of organic solvent. Methanol concentrations above 90 mM were found to inhibit the enzyme, while a minimum water content is necessary to activate the biocatalyst. nih.gov
Immobilized enzymes, such as Novozym 435, are also highly effective for synthesizing benzoate esters, offering advantages in terms of reusability and process optimization. researchgate.net In the synthesis of benzyl benzoate, benzoic anhydride (B1165640) was found to be a more effective acyl donor than benzoic acid, which has poor solubility. researchgate.net These enzymatic strategies, performed in the absence of organic solvents, represent a sustainable route for producing high-purity esters. researchgate.net
Introduction of the 4-Fluorophenyl Moiety via Established and Novel Coupling Reactions
The introduction of the 4-fluorophenyl group is most directly achieved via the esterification reactions described above, where 4-fluorophenol is used as a reagent. However, the broader context of synthesizing analogues and related structures involves various carbon-carbon (C-C) and carbon-heteroatom (C-N) bond-forming reactions.
Suzuki-type cross-coupling reactions are a powerful tool for forming C-C bonds between aryl halides and arylboronic acids. This palladium-catalyzed reaction is highly efficient for producing 4-aryl-substituted compounds. researchgate.net For instance, the Suzuki coupling of 4-halo-2(5H)-furanones with arylboronic acids proceeds in excellent yields. researchgate.net This methodology could be adapted to synthesize precursors where a 4-fluorophenyl group is attached to a different part of a core structure before subsequent functionalization.
More recent advancements include transition-metal-free strategies. A notable example is the silylboronate-mediated defluorinative cross-coupling of organic fluorides with secondary amines. nih.gov This method allows for the formation of C-N bonds at room temperature by activating the C-F bond of an organic fluoride (B91410) without affecting other potentially reactive bonds like C-O or C-Cl. nih.gov While this specific reaction forms a C-N bond, the principle of activating a C-F bond is relevant for developing novel synthetic routes to fluorinated aromatic compounds.
Table 2: Comparison of Coupling Reactions for Aryl Moiety Introduction
| Coupling Reaction | Catalyst/Mediator | Bond Formed | Key Features | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Palladium(0) | C-C | High efficiency, tolerance of functional groups | researchgate.netresearchgate.net |
| Silylboronate-mediated Coupling | Et3SiBpin / KOtBu | C-N | Transition-metal-free, room temperature, selective C-F activation | nih.gov |
| Hydrazo Coupling | Transition-metal-free basic conditions | N-N | Efficient functionalization of quinolines | mdpi.com |
Synthesis of the 4-Amino-2-hydroxybenzoic Acid Core and its Precursors
The 4-amino-2-hydroxybenzoic acid (also known as p-aminosalicylic acid) core is a crucial intermediate. acs.orgrsc.orgsigmaaldrich.comacs.org The most established method for its industrial production is a variation of the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.
In a typical process, m-aminophenol is used as the starting material. google.comgoogle.com An improved version of this synthesis involves heating a dry, finely divided mixture of m-aminophenol and a potassium carbonate in a carbon dioxide atmosphere at temperatures between 150°C and 190°C. google.com The reaction is performed under substantially anhydrous conditions, with the water formed during the reaction being continuously removed by a stream of carbon dioxide. This process can achieve yields of over 90%. google.com
Another approach involves reacting m-aminophenol with a sodium alkoxide in an alcohol solution to form the m-aminophenol sodium salt. google.com This salt is then reacted with carbon dioxide under supercritical conditions. After the reaction, the product is isolated by adjusting the pH of the solution to 6-7, causing the 4-amino-2-hydroxybenzoic acid to precipitate. google.com This method highlights the use of more advanced reaction conditions to drive the carboxylation process.
The regioselectivity of the carboxylation of phenols with carbon dioxide is a key aspect of this synthesis, and various factors can influence the position of the incoming carboxyl group. acs.org
Computational Chemistry and Molecular Modeling Investigations of 4 Fluorophenyl 4 Amino 2 Hydroxybenzoate
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Following an extensive search of scientific literature and chemical databases, no specific studies detailing pharmacophore modeling and virtual screening for the identification of novel ligands based on the chemical structure of 4-Fluorophenyl 4-amino-2-hydroxybenzoate (B10774363) were found. While computational chemistry techniques are widely applied in drug discovery and materials science, it appears that this particular compound has not been the subject of published research in this specific context.
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a template in virtual screening, a process where large libraries of chemical compounds are computationally evaluated to identify those that match the pharmacophore and are therefore likely to exhibit the desired biological activity.
Although no direct research on 4-Fluorophenyl 4-amino-2-hydroxybenzoate in this area is available, related studies on other fluorophenyl-containing compounds have demonstrated the utility of these computational approaches. For instance, pharmacophore models have been developed for various targets based on ligands containing the fluorophenyl moiety, leading to the identification of new potential therapeutic agents. However, without specific research on this compound, any discussion of its potential pharmacophoric features or its use as a scaffold for virtual screening would be purely speculative and fall outside the scope of scientifically accurate reporting.
Therefore, this section cannot be populated with the detailed research findings and data tables as requested, due to the absence of relevant scientific publications and data.
Structure Activity Relationship Sar Studies of 4 Fluorophenyl 4 Amino 2 Hydroxybenzoate Analogues
Impact of Fluorine Position and Electronic Effects on Biological Activity
The presence and position of a fluorine atom on the phenyl ring are critical determinants of the molecule's biological profile. Fluorine is a highly electronegative atom that can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding interactions. mdpi.com
The introduction of a fluorine atom can enhance membrane permeability, which may in turn boost anticancer potency in certain drug classes. nih.gov In many compounds, the presence of a halogen substituent on a phenyl ring is essential for inhibitory effects on biological targets. frontiersin.orgpolyu.edu.hk The position of the fluorine atom (ortho, meta, or para) governs its electronic influence. At the para position, as in the parent compound, fluorine exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. This electronic balance influences the acidity of the phenolic proton and the reactivity of the entire molecule.
Shifting the fluorine to the meta or ortho position would alter these electronic effects and introduce different steric profiles. For instance, an ortho-fluorine could engage in intramolecular interactions or cause steric hindrance at a receptor binding site. Studies on other fluorinated compounds have shown that such positional changes can dramatically impact inhibitory activity. frontiersin.orgpolyu.edu.hk Furthermore, increasing the number of fluorine substitutions (e.g., creating a difluoro or trifluoromethyl group) would further increase lipophilicity and could enhance binding through favorable interactions in hydrophobic pockets. nih.govfrontiersin.org
| Analogue Modification | Position of Fluorine | Expected Impact on Physicochemical Properties | Potential Biological Consequence |
|---|---|---|---|
| Parent Compound | Para (4-F) | Moderate lipophilicity; strong inductive effect. | Baseline activity and metabolic stability. |
| Positional Isomer | Ortho (2-F) | Potential for intramolecular H-bonding; altered steric profile. | May increase or decrease binding affinity due to steric or electronic changes. frontiersin.orgpolyu.edu.hk |
| Positional Isomer | Meta (3-F) | Primarily inductive electron withdrawal; different dipole moment. | Likely modulation of receptor binding and target selectivity. |
| Multi-substituted | 2,4-di-F | Increased lipophilicity; enhanced electron withdrawal. | Could improve membrane permeability and binding affinity. nih.gov |
| Bioisosteric Replacement | 4-CF₃ | Significantly increased lipophilicity; strong electron withdrawal. | May enhance metabolic stability and hydrophobic interactions. frontiersin.org |
Role of the Ester Linkage in Modulating Pharmacological Properties and Metabolic Stability
Amino acid ester prodrugs have been shown to significantly improve the cellular uptake of parent drugs. nih.gov The stability of this ester bond is a critical factor; a highly stable bond may prevent the release of the active component, while a very labile bond could lead to premature degradation before reaching the target site. The rate of hydrolysis can be fine-tuned by introducing steric hindrance or electronic modifications around the ester carbonyl group. For example, adding bulky substituents adjacent to the ester could shield it from enzymatic attack, thereby increasing its metabolic stability and prolonging its duration of action. nih.gov
Conversely, modifying the electronic nature of the rings can make the carbonyl carbon more or less electrophilic, altering its susceptibility to nucleophilic attack by esterases. The design of ester prodrugs often involves balancing chemical stability with the rate of enzymatic conversion. nih.gov
| Analogue Modification | Nature of Change | Expected Impact on Metabolic Stability | Potential Pharmacological Consequence |
|---|---|---|---|
| Parent Ester | Phenyl ester | Baseline susceptibility to esterase hydrolysis. | Acts as a potential prodrug, releasing active moieties upon cleavage. |
| Amide Analogue | Replacement of ester (-O-) with amide (-NH-) | Increased stability against hydrolysis. | Longer half-life, but may alter the primary biological activity if cleavage is required. |
| Steric Hindrance | Addition of methyl group ortho to the ester on either ring | Decreased rate of hydrolysis due to steric shielding. | Prolonged duration of action; slower onset if it is a prodrug. |
| Reverse Ester | Linkage is reversed (Fluorophenyl-C(O)O-Benzoate) | Altered substrate recognition by esterases. | Different pharmacokinetic profile and potentially different metabolites. |
Influence of Amino and Hydroxyl Substituents on Bioactivity and Target Interactions
The amino (-NH₂) and hydroxyl (-OH) groups on the benzoate (B1203000) ring are powerful modulators of biological activity due to their ability to form hydrogen bonds and their significant electronic influence. The ortho-hydroxyl and para-amino groups can act as both hydrogen bond donors and acceptors, which is often crucial for anchoring a molecule within the binding site of a protein or enzyme.
Furthermore, these substituents strongly influence the electron density of the benzoate ring. The amino group is a potent electron-donating group, while the hydroxyl group is also electron-donating. This high electron density can be important for certain binding interactions, such as pi-stacking or cation-pi interactions. Studies on other aromatic amines have shown that substitution ortho to the amino function can have a strong influence on biological activity, sometimes reducing toxicity. nih.gov Modification of these groups, for example, through acylation of the amine or alkylation of the hydroxyl group, would eliminate their hydrogen-bonding capabilities and alter the electronic properties, providing a clear path to probe their importance in SAR studies.
| Analogue Modification | Nature of Change | Impact on Target Interactions | Potential Biological Consequence |
|---|---|---|---|
| Parent Compound | -NH₂ at C4, -OH at C2 | Acts as H-bond donor/acceptor; strong electron donation. | Baseline binding affinity and activity. |
| N-Acetyl Analogue | -NHCOCH₃ at C4 | Removes H-bond donor ability of NH₂; becomes H-bond acceptor. Reduces electron-donating strength. | Likely decreased binding affinity if the NH₂ hydrogen bonds are critical. May function as a prodrug. |
| O-Methyl Analogue | -OCH₃ at C2 | Removes H-bond donor ability of -OH; introduces steric bulk. | Loss of activity if the hydroxyl H-bond is essential for binding. |
| Positional Isomer | -NH₂ at C5, -OH at C2 | Altered geometry for H-bonding and intramolecular interactions. | Significant change in binding orientation and affinity. |
| Bioisosteric Replacement | -OH replaced with -SH | Thiol group is a weaker H-bond donor but can coordinate with metals. | May alter target selectivity and binding mode. |
Substituent Effects on the Aromatic Moieties (Phenyl and Benzoate Rings)
Beyond the primary substituents, adding other functional groups to either the phenyl or benzoate rings can further refine the compound's pharmacological profile. The goal of such modifications is typically to enhance potency, improve selectivity, or optimize pharmacokinetic properties like absorption and metabolism.
Similarly, the benzoate ring offers positions for additional substitution. Adding a substituent at the C3 or C5 positions could introduce steric effects that influence the orientation of the amino or hydroxyl groups, potentially locking the molecule into a more or less active conformation. It could also provide new points of interaction with a biological target. For example, introducing a small alkyl group could enhance binding in a hydrophobic pocket, while adding a carboxylic acid could introduce a negative charge for ionic interactions. Studies on substituted aminobiphenyls have shown that even simple alkyl substitutions can significantly alter biological outcomes. nih.gov The kinase selectivity of other compound classes has been shown to be influenced by the nature of heteroaryl groups attached to a core structure, a principle that can be extended to substituents on these aromatic rings. nih.gov
| Ring Modified | Position | Substituent | Expected Impact | Potential Biological Consequence |
|---|---|---|---|---|
| Phenyl Ring | C2 or C3 | -Cl | Increases lipophilicity; electron-withdrawing. | May enhance binding affinity and alter target selectivity. frontiersin.orgpolyu.edu.hk |
| Phenyl Ring | C3 | -CH₃ | Increases lipophilicity; electron-donating; adds steric bulk. | Could improve activity by interacting with a hydrophobic pocket. polyu.edu.hk |
| Benzoate Ring | C5 | -Cl | Electron-withdrawing; alters pKa of -NH₂ and -OH groups. | Modulation of binding affinity and electronic properties of the ring. |
| Benzoate Ring | C3 | -CH₃ | Introduces steric hindrance near the ester and hydroxyl group. | May alter metabolic stability of the ester and conformation. nih.gov |
| Benzoate Ring | C5 | -COOH | Adds a negative charge; increases polarity. | Could form salt bridges with basic residues in a target, but may reduce cell permeability. |
Pre Clinical Biological Evaluation of 4 Fluorophenyl 4 Amino 2 Hydroxybenzoate Analogues
In Vitro Biological Assays for Diverse Activities
The structural motif of 4-Fluorophenyl 4-amino-2-hydroxybenzoate (B10774363) has served as a template for the synthesis of numerous analogues. These derivatives have been subjected to a variety of in vitro biological assays to assess their potential as therapeutic agents. The following sections detail the findings from these evaluations, including antimicrobial, antiproliferative, antiviral, anti-inflammatory, enzyme inhibitory, and antioxidant activities.
Antimicrobial Activity (Antibacterial and Antifungal Spectrum)
Analogues of 4-Fluorophenyl 4-amino-2-hydroxybenzoate have been investigated for their efficacy against a range of microbial pathogens, including drug-resistant strains.
Research into fluorobenzoylthiosemicarbazides, which are structurally related, revealed that their antibacterial action is highly dependent on the substitution pattern at the N4 aryl position. mdpi.com Specifically, trifluoromethyl derivatives demonstrated notable activity against both reference strains and clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. mdpi.com
In another study, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and showed structure-dependent antimicrobial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species. mdpi.com Hydrazone derivatives incorporating heterocyclic substituents were identified as having the most potent and broad-spectrum antimicrobial effects. mdpi.com For instance, the inclusion of a 4-NO2 substitution in the phenyl ring led to activity against S. aureus and E. faecalis (MIC of 16 µg/mL), as well as E. coli (MIC of 32 µg/mL) and K. pneumoniae (MIC of 64 µg/mL). mdpi.com
Furthermore, N-{2-(4-chlorophenyl) acetyl} amino alcohols derived from various (S)-amino acids were synthesized and assessed for antimicrobial properties. These compounds showed moderate activity against bacteria such as K. aerogenes, E. coli, S. aureus, and P. desmolyticum, and fungi like A. flavus and C. albicans, with findings suggesting they might be more effective as antifungal agents.
| Compound Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Fluorobenzoylthiosemicarbazides (trifluoromethyl derivatives) | Methicillin-resistant Staphylococcus aureus (MRSA) | 7.82 - 31.25 µg/mL | mdpi.com |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (with 4-NO2 phenyl) | Staphylococcus aureus | 16 µg/mL | mdpi.com |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (with 4-NO2 phenyl) | Enterococcus faecalis | 16 µg/mL | mdpi.com |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (with 4-NO2 phenyl) | Escherichia coli | 32 µg/mL | mdpi.com |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (with 4-NO2 phenyl) | Klebsiella pneumoniae | 64 µg/mL | mdpi.com |
| N-{2-(4-chlorophenyl) acetyl} amino alcohols | Various bacteria and fungi | Moderate activity |
Antiproliferative Activity against Various Cell Lines
The potential of these analogues to inhibit the growth of cancer cells has been a significant area of investigation. Studies have evaluated their cytotoxic effects on a diverse panel of human tumor cell lines.
A notable analogue, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), demonstrated potent antiproliferative activities against several tumor cell lines. nih.gov It was particularly effective against HepG2 (hepatocellular carcinoma), U937 (histiocytic lymphoma), H460 (large cell lung cancer), FTC-133 (thyroid carcinoma), HELA (cervical cancer), and K562 (chronic myelogenous leukemia) cells, with IC50 values of 1.30, 0.55, 4.73, 9.09, 1.41, and 1.31 μM, respectively. nih.gov
Derivatives of 2-(4-amino-3-methylphenyl)benzothiazole also showed highly selective and potent antitumor properties in vitro. nih.govnih.gov Water-soluble prodrugs of these compounds retained significant growth inhibitory potency against sensitive cell lines. nih.gov For example, the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was shown to revert to its active parent compound, which is cytocidal to human mammary carcinoma cell lines like ZR-75-1 and T47D. nih.gov
Another study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide found them to be generally more cytotoxic against the human glioblastoma U-87 cell line than the triple-negative breast cancer MDA-MB-231 cell line. nih.gov The most active compound against glioblastoma cells was 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, which reduced cell viability to 19.6 ± 1.5%. nih.gov
| Compound/Analogue Class | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 (Hepatocellular Carcinoma) | 1.30 µM | nih.gov |
| U937 (Histiocytic Lymphoma) | 0.55 µM | nih.gov | |
| H460 (Large Cell Lung Cancer) | 4.73 µM | nih.gov | |
| FTC-133 (Thyroid Carcinoma) | 9.09 µM | nih.gov | |
| HELA (Cervical Cancer) | 1.41 µM | nih.gov | |
| K562 (Chronic Myelogenous Leukemia) | 1.31 µM | nih.gov | |
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | Reduced viability to 19.6% | nih.gov |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | ZR-75-1, T47D (Breast Carcinoma) | Cytocidal activity | nih.gov |
Antiviral Activity Evaluation
The search for novel antiviral agents has included the evaluation of this compound analogues against various viruses.
A series of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were reported as potent inhibitors of human adenovirus (HAdV). nih.gov Several compounds from this series exhibited increased selectivity indexes (SI > 100) while maintaining sub-micromolar to low micromolar potency against HAdV. Notably, one derivative showed improved anti-HAdV activity with an IC50 of 0.27 μM and significantly decreased cytotoxicity. nih.gov
In a different study, 4-oxo-4H-quinoline acylhydrazone derivatives were synthesized and evaluated for their activity against tobacco mosaic virus (TMV). Several of these compounds demonstrated moderate to good antiviral activities in vivo, with some exhibiting higher inactive, curative, and protective activities than the commercial control, ribavirin, at a concentration of 500 mg/L. nih.gov
Additionally, structural analogues of the approved antiviral drug favipiravir (B1662787), which contains a fluorinated pyrazine (B50134) carboxamide core, have been studied. The non-fluorinated analogue, T-1105, was found to be a selective inhibitor of the cytopathogenic effect induced by the Chikungunya virus (CHIKV) and other alphaviruses, with an antiviral activity 2- to 5-fold higher than that of favipiravir itself. actanaturae.ru
| Compound Class/Analogue | Virus | Activity | Reference |
|---|---|---|---|
| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogue (Compound 15) | Human Adenovirus (HAdV) | IC50 = 0.27 µM | nih.gov |
| 4-oxo-4H-quinoline acylhydrazone derivative (Compound 4) | Tobacco Mosaic Virus (TMV) | Inactive activity of 51.2% at 500 mg/L | nih.gov |
| T-1105 (non-fluorinated favipiravir analogue) | Chikungunya Virus (CHIKV) | EC50 = 7.0 ± 1 µmol/L | actanaturae.ru |
Anti-inflammatory Response Assessment
Analogues have also been screened for their ability to modulate inflammatory pathways, a key factor in many chronic diseases.
A newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, was examined for its ability to reduce inflammatory responses in activated microglia. nih.gov The results showed that this compound inhibited the lipopolysaccharide (LPS)-stimulated production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). It also suppressed the expression of their regulatory genes, inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), in LPS-treated primary microglia. nih.gov The mechanism was linked to the downregulation of MAPKs and NF-κB activation. nih.gov
In a separate investigation, a series of 4-aminoantipyrine (B1666024) analogues were synthesized and screened for anti-inflammatory activity. Several derivatives were found to possess potential anti-inflammatory effects when compared to the reference drug, Diclofenac. researchgate.net
| Compound | Assay/Model | Key Findings | Reference |
|---|---|---|---|
| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid | LPS-stimulated primary microglia | Inhibited NO, PGE2, iNOS, and COX-2 expression | nih.gov |
| 4-aminoantipyrine analogues (e.g., 4c, 4d, 4f, 4h) | In vitro and in vivo screening | Demonstrated potential anti-inflammatory activity comparable to Diclofenac | researchgate.net |
Specific Enzyme Inhibitory Potency
The ability of these compounds to selectively inhibit specific enzymes is a key indicator of their potential as targeted therapies.
The analogue N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) was found to be a selective inhibitor of class I histone deacetylases (HDAC1, 2, and 3), with particular potency against HDAC3 (IC50: 95.48 nM). nih.gov
In the context of anticancer research, 2-amino-4-anilinoquinazoline derivatives were evaluated for their inhibition of key receptor tyrosine kinases. Halogenated derivatives showed significant EGFR inhibition, while analogues with a carbamic acid ester moiety demonstrated dual inhibition of both EGFR and VEGFR-2. hilarispublisher.com
Furthermore, research efforts have focused on developing novel inhibitors of the glyoxalase system, which is implicated in cancer. Certain quinoline-based and naphthalene-based sulfonamide derivatives have been identified as potent inhibitors of the glyoxalase-I (Glo-I) enzyme. researchgate.net
| Compound/Analogue Class | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 | 95.48 nM | nih.gov |
| 2-amino-4-anilinoquinazoline derivatives | EGFR / VEGFR-2 | Dual inhibition observed | hilarispublisher.com |
| Quinoline-based sulfonamide derivative (B9) | Glyoxalase-I (Glo-I) | 0.44 ± 0.06 µM | researchgate.net |
Antioxidant Activity Screening
Oxidative stress is a contributing factor to numerous pathologies, making the antioxidant potential of new compounds an important area of study.
The antioxidant profiles of various benzothiazole (B30560) derivatives have been assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) methods. These studies aim to identify molecules with high antioxidant capacity that could mitigate damage induced by reactive oxygen species (ROS). mdpi.com
In a study of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, one compound, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, exhibited the highest antioxidant activity, with its DPPH radical scavenging activity being 1.13 times higher than that of ascorbic acid. nih.gov Interestingly, replacing the bromine with a fluorine atom resulted in a nearly two-fold decrease in activity, highlighting the sensitivity of this property to structural modifications. nih.gov
| Compound Class/Analogue | Assay | Key Finding | Reference |
|---|---|---|---|
| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | DPPH Radical Scavenging | 1.13 times more active than ascorbic acid | nih.gov |
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | DPPH Radical Scavenging | Activity decreased almost twice compared to the bromo-analogue | nih.gov |
| Benzothiazole derivatives | DPPH and FRAP | Screened for antioxidant profiles | mdpi.com |
Research on Structural Modifications and Hybridization Strategies for 4 Fluorophenyl 4 Amino 2 Hydroxybenzoate Derivatives
Systematic Modifications of the 4-Fluorophenyl Moiety
The 4-fluorophenyl group is a common motif in medicinal chemistry, valued for its ability to participate in favorable protein-ligand interactions and for the metabolic stability conferred by the strong carbon-fluorine bond. cambridgemedchemconsulting.com Modifications to this ring can modulate the electronic, steric, and lipophilic properties of the entire molecule, thereby influencing its biological activity and pharmacokinetic profile.
Research into various classes of compounds, such as kinase inhibitors, has shown that the 4-fluorophenyl ring often binds to hydrophobic regions within target proteins. researchgate.net The fluorine atom itself can act as a hydrogen bond acceptor and its substitution can block sites of metabolic oxidation. cambridgemedchemconsulting.com Systematic modifications can be explored to optimize these interactions.
Key Modification Strategies:
Positional Isomerism of Fluorine: Moving the fluorine atom to the ortho (2-) or meta (3-) position can alter the molecule's conformation and electronic distribution, which may lead to improved target binding or selectivity.
Substitution with other Halogens: Replacing fluorine with chlorine or bromine would increase the size and lipophilicity of the substituent, which could enhance binding in larger hydrophobic pockets.
Introduction of Electron-Withdrawing/Donating Groups: Adding groups like trifluoromethyl (CF3), cyano (CN), or methoxy (B1213986) (OCH3) to other positions on the phenyl ring can fine-tune the electronic properties. A CF3 group, for instance, is a strong electron-withdrawing group and can serve as a metabolically stable lipophilic bulky group. u-tokyo.ac.jp
Bioisosteric Replacement: The entire phenyl ring can be replaced with other aromatic systems, such as pyridine (B92270) or pyrimidine, to introduce hydrogen bond donors or acceptors, potentially forming new, beneficial interactions with a biological target and improving properties like solubility. nih.gov For example, a pyridin-4-yl moiety has been shown to form crucial hydrogen bonds in certain enzyme active sites. researchgate.net
Interactive Table: Modifications of the 4-Fluorophenyl Moiety
| Modification Type | Example Substituent/Replacement | Rationale | Potential Outcome |
| Positional Isomerism | 2-Fluorophenyl, 3-Fluorophenyl | Alter molecular conformation and dipole moment | Changes in binding affinity and selectivity |
| Halogen Substitution | 4-Chlorophenyl, 4-Bromophenyl | Increase lipophilicity and steric bulk | Enhanced hydrophobic interactions |
| Group Addition | 4-Trifluoromethylphenyl | Increase lipophilicity and metabolic stability | Improved potency and pharmacokinetic profile |
| Bioisosteric Replacement | Pyridin-4-yl | Introduce H-bond donor/acceptor capabilities | Enhanced binding affinity and improved solubility |
Variations within the 4-Amino-2-hydroxybenzoate (B10774363) Scaffold
The 4-amino-2-hydroxybenzoate scaffold, also known as 4-aminosalicylic acid (4-ASA), is a well-established pharmacophore with known anti-inflammatory and antibacterial properties. researchgate.net Its derivatives have been extensively studied, providing a solid foundation for further modification.
The amino and hydroxyl groups are key to its activity and offer prime locations for substitution to alter the molecule's physicochemical properties or to attach other functional moieties.
Key Modification Strategies:
Substitution on the Amino Group: The primary amino group can be acylated or alkylated. Acylation can modulate the electronic properties and introduce new functional groups. For example, conjugation of 4-ASA with thiazolinone moieties via the amino group has led to potent dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). nih.gov
Modification of the Hydroxyl Group: The phenolic hydroxyl group can be converted to an ether or acylated to explore its role in target binding and to modify properties like solubility and metabolic stability.
Positional Isomerism: Moving the amino or hydroxyl groups to different positions on the benzoate (B1203000) ring (e.g., creating 5-aminosalicylate (B10771825) or 3-aminosalicylate analogues) would significantly alter the geometry and hydrogen bonding patterns, likely leading to a different biological activity profile. 5-Aminosalicylic acid, for example, is a known anti-inflammatory agent with a different therapeutic application than 4-ASA. researchgate.net
Ring Substitution: Introducing additional substituents, such as halogens or small alkyl groups, onto the benzoate ring can influence its electronic character and steric profile.
Interactive Table: Variations of the 4-Amino-2-hydroxybenzoate Scaffold
| Modification Type | Example Modification | Rationale | Potential Outcome |
| N-Acylation | Acetamido, Benzamido | Modulate electronics, add new functional groups | Altered biological activity, prodrug potential |
| O-Alkylation | Methoxy, Ethoxy | Block H-bonding, increase lipophilicity | Changes in target interaction and metabolism |
| Isomeric Scaffolds | 5-Amino-2-hydroxybenzoate | Alter geometry and H-bonding capacity | Different biological target or activity profile |
| Ring Substitution | 5-Chloro-4-amino-2-hydroxybenzoate | Modify electronic and steric properties | Fine-tuning of potency and selectivity |
Alterations of the Ester Linkage and Introduction of Linkers
The ester linkage connecting the two aromatic rings is a critical component of the molecule, but it can be susceptible to hydrolysis by esterase enzymes in the body. u-tokyo.ac.jp This can be advantageous for prodrug design but detrimental if a stable molecule is required for sustained action. Therefore, modifying or replacing the ester bond is a common strategy to improve pharmacokinetic properties.
Key Modification Strategies:
Bioisosteric Replacement: The ester group (-COO-) can be replaced with more metabolically stable bioisosteres.
Amide Linkage (-CONH-): Replacing the ester with an amide bond is a classic bioisosteric substitution. Amides are generally more resistant to hydrolysis. This change also introduces a hydrogen bond donor (the N-H group), which could lead to new interactions with the biological target. u-tokyo.ac.jp
Trifluoroethylamine Linkage (-CF2-NH-): This group can act as an amide isostere, offering high metabolic stability while maintaining the hydrogen bond-donating capacity of the N-H group. drughunter.com
Heterocyclic Rings: Stable five-membered rings like oxadiazoles (B1248032) or triazoles can be used to replace the ester linkage, providing a rigid and metabolically robust connection between the two aryl moieties. drughunter.comnih.gov
Introduction of a Linker: Instead of a direct bond replacement, a flexible or rigid linker (e.g., an alkyl chain) can be inserted between the benzoate scaffold and the ester/amide functionality. This alters the distance and relative orientation of the two aromatic rings, which can be crucial for optimizing binding to a target.
Interactive Table: Alterations of the Ester Linkage
| Modification Type | Example Linkage/Bioisostere | Rationale | Potential Outcome |
| Amide Replacement | -CONH- | Increase metabolic stability, add H-bond donor | Improved in vivo half-life, altered binding mode |
| Heterocycle Replacement | 1,3,4-Oxadiazole | Provide a rigid, stable connection | Locked conformation, improved metabolic profile |
| Reverse Ester/Amide | -O-CO-, -NH-CO- | Change bond geometry and polarity | Altered synthesis and biological activity |
| Linker Insertion | -CH2-COO-, -CH2-CONH- | Increase flexibility and distance between rings | Optimization of binding to target protein |
Design and Synthesis of Hybrid Molecules Incorporating the Core Structure
Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule. This can lead to compounds with dual or synergistic modes of action, or it can use one moiety to improve the properties of the other. The 4-amino-2-hydroxybenzoate structure is an excellent candidate for creating hybrid molecules.
For instance, new derivatives of 4-ASA have been synthesized by creating hybrids with various heterocyclic scaffolds or hydrazone moieties, resulting in compounds with both anti-inflammatory and antimycobacterial activities. researchgate.netnih.gov Another approach involves creating azo-linked prodrugs, where two molecules of 4-ASA or 4-ASA and another drug are joined by an azo (-N=N-) bond. nih.gov Such prodrugs are designed to be cleaved by bacterial enzymes in the colon, releasing the active drug locally for the treatment of inflammatory bowel disease. nih.gov
Examples of Hybridization Strategies:
Coupling with Heterocycles: The amino group of the 4-aminosalicylate can be used as a handle to synthesize hybrids with other biologically active heterocycles like thiazole, quinoline, or isatin. nih.govmdpi.com This can produce multi-target agents.
Azo-Bond Formation: Linking the 4-aminosalicylate scaffold to another molecule (including another salicylate) via an azo bond is a known strategy for creating colon-targeting prodrugs. researchgate.net
Conjugation with Other Pharmacophores: The core structure could be conjugated with moieties known to inhibit other targets, such as phenazines or various substituted phenols, to create novel agents with a broader spectrum of activity. nih.govnih.gov
Future Research Directions and Translational Perspectives for 4 Fluorophenyl 4 Amino 2 Hydroxybenzoate
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The advancement of 4-Fluorophenyl 4-amino-2-hydroxybenzoate (B10774363) from a laboratory curiosity to a viable lead compound is contingent upon the development of efficient, scalable, and environmentally benign synthetic methods. Current synthetic chemistry is increasingly driven by the principles of green chemistry, which aim to minimize waste, reduce energy consumption, and utilize renewable resources.
Future research should pivot towards these sustainable practices. One promising avenue is the exploration of biocatalysis, using enzymes or whole-cell systems to perform key synthetic steps. For instance, microbial synthesis pathways have been successfully engineered for producing related compounds like 4-hydroxybenzoic acid from renewable feedstocks, offering a sustainable alternative to traditional chemical synthesis. nih.govresearchgate.net Investigating the potential of engineered microorganisms or isolated enzymes for the synthesis of the 4-amino-2-hydroxybenzoic acid precursor or for the final esterification step could significantly enhance the sustainability of the process.
Furthermore, modern synthetic organic chemistry offers a toolkit of technologies that can improve reaction efficiency and reduce environmental impact. Microwave-assisted organic synthesis (MAOS), for example, can dramatically reduce reaction times and improve yields, as demonstrated in the sustainable synthesis of other heterocyclic compounds. frontiersin.org The application of solid-phase synthesis could also be explored, particularly for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. mdpi.comnih.gov This technique allows for easier purification and automation, aligning with the goals of efficient and cleaner chemistry.
A comparative overview of potential synthetic approaches is presented below:
| Approach | Conventional Method | Proposed Sustainable Alternative | Key Advantages of Alternative |
| Catalysis | Often relies on metal catalysts. | Biocatalysis (enzymes, whole-cell systems). nih.gov | High selectivity, mild reaction conditions, renewable catalyst. |
| Reaction Conditions | High temperatures, long reaction times. | Microwave-Assisted Organic Synthesis (MAOS). frontiersin.org | Rapid heating, reduced reaction times, often higher yields. |
| Solvent Use | Use of volatile and hazardous organic solvents. | Green solvents (e.g., water, ionic liquids, supercritical fluids). | Reduced environmental impact and improved safety. |
| Derivative Synthesis | Individual solution-phase synthesis. | Solid-Phase Synthesis. mdpi.comnih.gov | Amenable to automation, simplified purification, rapid library generation. |
By focusing on these innovative and sustainable strategies, future research can establish a more efficient and environmentally responsible pipeline for the production of 4-Fluorophenyl 4-amino-2-hydroxybenzoate and its analogs.
Deeper Mechanistic Elucidation of Biological Actions
While preliminary studies may indicate biological activity, a comprehensive understanding of the molecular mechanisms underlying the action of this compound is currently lacking. Future research must prioritize the elucidation of its mechanism of action (MoA) to guide further development and identify its therapeutic potential.
Advanced "omics" technologies provide powerful tools for this purpose. Transcriptomics (RNA-seq) and proteomics can reveal changes in gene and protein expression in cells treated with the compound, offering a global view of the affected cellular pathways. Metabolomics can identify alterations in cellular metabolism, providing further clues about the compound's biological effects.
For example, structural analogs such as 4-Aminosalicylic acid are known to act by competing with para-aminobenzoic acid (PABA) in the folate synthesis pathway of microorganisms. nih.gov A crucial line of inquiry would be to determine if this compound or its hydrolyzed components interact with this or other well-characterized metabolic pathways. Investigating its effects on key enzymes, signaling cascades, and protein-protein interactions will be essential. Techniques like enzymatic assays, reporter gene assays, and co-immunoprecipitation can provide direct evidence of molecular interactions.
Identification of New Biological Targets and Therapeutic Areas (excluding specific diseases)
A key objective in modern drug discovery is the identification of specific molecular targets to which a compound binds and through which it exerts its effects. For this compound, the direct biological targets remain to be identified. Future research should employ a range of target identification strategies to uncover its binding partners and, consequently, new potential therapeutic areas.
Computational approaches, such as inverse docking or "target fishing," can screen the structure of the compound against libraries of known protein structures to predict potential binding partners. These in silico predictions can then be validated experimentally.
Experimental methods for target deconvolution are also critical. Chemical proteomics, using affinity-based probes derived from the parent compound, can isolate binding proteins from cell lysates for identification by mass spectrometry. Cellular thermal shift assays (CETSA) can detect the stabilization of a target protein upon ligand binding in a cellular context, providing strong evidence of a direct interaction. By identifying novel biological targets, the scope of potential applications for this compound can be broadened beyond its initial screening hits into new, unexplored areas of biology and medicine. The focus would be on modulating fundamental biological processes, such as enzymatic activity, receptor signaling, or gene regulation.
Application of Artificial Intelligence and Machine Learning in Rational Drug Design and Discovery
One of the primary applications of ML is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govumk.pl By training algorithms on a dataset of synthesized analogs and their corresponding biological activities, QSAR models can predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
Furthermore, generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules based on the core structure of this compound. researchgate.net These models can intelligently navigate the vast chemical space to generate novel structures with desirable properties. AI can also be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process, thereby reducing costs and failure rates. nih.gov
The integration of AI and ML into the research pipeline for this compound offers a path to accelerate the discovery of optimized lead compounds.
| AI/ML Application | Description | Potential Impact on Research |
| Quantitative Structure-Activity Relationship (QSAR) | Develops predictive models that correlate chemical structure with biological activity. nih.govumk.pl | Guides the design of more potent analogs by predicting their activity before synthesis. |
| Generative Models (VAEs, GANs) | Algorithms that learn from existing data to generate novel chemical structures. researchgate.net | Accelerates the discovery of new and diverse derivatives with optimized properties. |
| ADMET Prediction | Uses computational models to predict the pharmacokinetic and toxicological profile of a compound. nih.gov | Enables early-stage filtering of compounds with poor drug-like properties, saving time and resources. |
| Target Prediction/Fishing | Predicts potential biological targets for a small molecule based on its structure and properties. | Helps to elucidate the mechanism of action and identify new therapeutic opportunities. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
